![molecular formula C20H22N2O2 B4413666 N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide](/img/structure/B4413666.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide, also known as L-732,138, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been of interest to researchers due to its ability to inhibit the activity of certain enzymes in the body. In
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide involves the inhibition of certain enzymes in the body. Specifically, the compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. By inhibiting PARP, this compound can induce cell death in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell death and inhibit cell growth and proliferation. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. In neurodegenerative diseases, the compound has been shown to protect against neuronal damage and potentially slow the progression of the disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide in lab experiments is its ability to selectively inhibit the activity of PARP, which can be useful in studying the role of PARP in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide. One area of interest is in the development of new cancer therapies that target PARP inhibition. Additionally, the compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore these potential therapeutic uses. Finally, there may be potential applications for this compound in the development of new anti-inflammatory drugs.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(isobutyrylamino)benzamide has been studied for its potential therapeutic applications in a variety of fields. One area of interest is in cancer research, as the compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of inflammatory conditions.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)19(23)21-17-8-4-7-16(12-17)20(24)22-18-10-9-14-5-3-6-15(14)11-18/h4,7-13H,3,5-6H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCBEQBJDZWUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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